molecular formula C11H14ClIN2O B2669379 N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride CAS No. 1572310-16-7

N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2669379
CAS No.: 1572310-16-7
M. Wt: 352.6
InChI Key: AAWMRNKJQCXYRO-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. It is known for its unique structure, which includes an iodophenyl group attached to a pyrrolidine ring, making it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride typically involves the reaction of 4-iodoaniline with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodophenyl group.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals and organic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the iodophenyl group .

Scientific Research Applications

N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The iodophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride include:

  • N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride
  • N-(4-chlorophenyl)pyrrolidine-2-carboxamide hydrochloride
  • N-(4-fluorophenyl)pyrrolidine-2-carboxamide hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom’s larger size and higher atomic number compared to bromine, chlorine, and fluorine can result in unique chemical and biological properties .

Properties

IUPAC Name

N-(4-iodophenyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWMRNKJQCXYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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